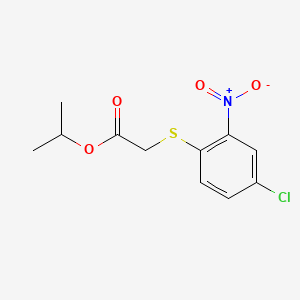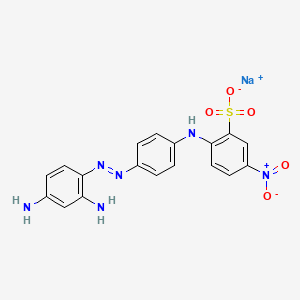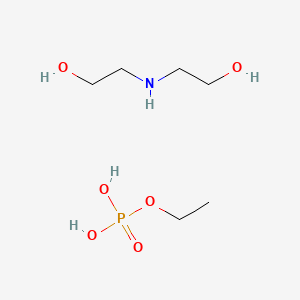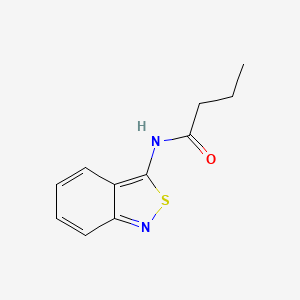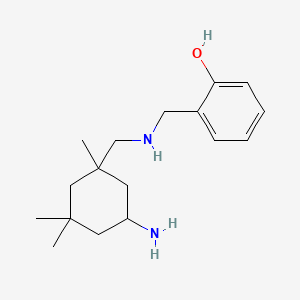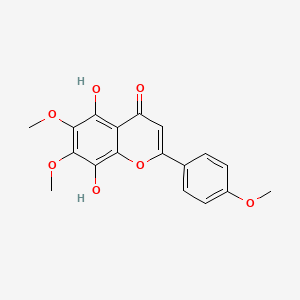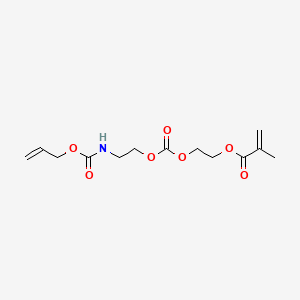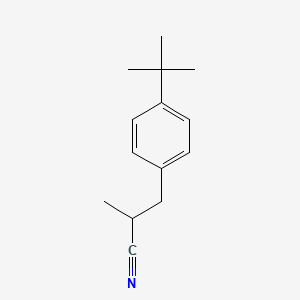
Benzene, 1,1'-oxybis-, diisododecyl deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-oxybis-, diisododecyl deriv.: is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of an oxygen atom connected to two benzene rings, each substituted with diisododecyl groups. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-oxybis-, diisododecyl deriv. typically involves the reaction of benzene with diisododecyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-oxybis-, diisododecyl deriv. can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene rings are substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,1’-oxybis-, diisododecyl deriv. is used as a solvent and reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between organic molecules and biological systems. It is often employed in the development of new pharmaceuticals and bioactive compounds.
Medicine: This compound has potential applications in drug delivery systems due to its ability to interact with biological membranes. It is also being investigated for its role in the development of new therapeutic agents.
Industry: In industrial applications, Benzene, 1,1’-oxybis-, diisododecyl deriv. is used as a plasticizer, lubricant, and surfactant. Its chemical stability and compatibility with various materials make it a versatile additive in manufacturing processes.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-oxybis-, diisododecyl deriv. involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in these interactions are often related to signal transduction and metabolic processes.
Comparison with Similar Compounds
- Benzene, 1,1’-oxybis-, didodecyl disulfo deriv.
- Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts
Comparison: Benzene, 1,1’-oxybis-, diisododecyl deriv. is unique due to its specific substitution pattern with diisododecyl groups. This gives it distinct physical and chemical properties compared to its analogs. For example, the presence of diisododecyl groups enhances its hydrophobicity and chemical stability, making it more suitable for applications requiring these characteristics.
Properties
CAS No. |
68039-00-9 |
|---|---|
Molecular Formula |
C36H58O |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
1,2-bis(10-methylundecyl)-3-phenoxybenzene |
InChI |
InChI=1S/C36H58O/c1-31(2)23-16-11-7-5-9-13-18-25-33-26-22-30-36(37-34-27-19-15-20-28-34)35(33)29-21-14-10-6-8-12-17-24-32(3)4/h15,19-20,22,26-28,30-32H,5-14,16-18,21,23-25,29H2,1-4H3 |
InChI Key |
FTELQOSFYGFRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2)CCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


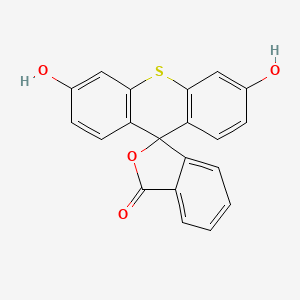


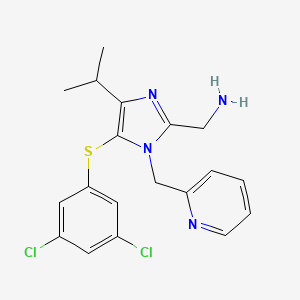
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
